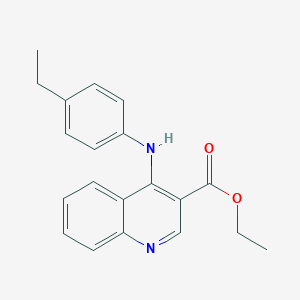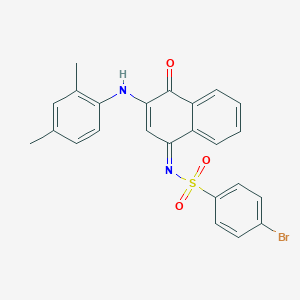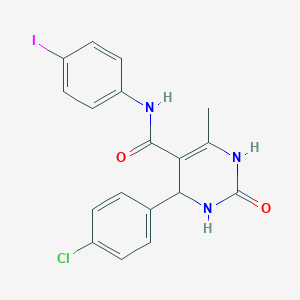
Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate, also known as EAEQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based molecules, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is not fully understood, but it is believed to involve the interaction of this compound with specific biomolecules such as metal ions and enzymes. The binding of this compound to metal ions can result in the formation of a complex that can modulate the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and prevent oxidative damage to biomolecules such as DNA, lipids, and proteins. The anti-inflammatory activity of this compound is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The anticancer activity of this compound is attributed to its ability to induce cell death in cancer cells through various mechanisms such as apoptosis and autophagy.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is its fluorescent properties, which make it a useful tool for the detection of metal ions in biological samples. This compound is also relatively easy to synthesize and purify, making it accessible for use in various scientific research fields. However, one of the limitations of this compound is its relatively low water solubility, which can limit its applications in biological systems. Additionally, the mechanism of action of this compound is not fully understood, which can hinder its optimization for specific applications.
将来の方向性
There are several future directions for the research of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate. One potential direction is to further investigate the mechanism of action of this compound, particularly its interactions with specific biomolecules such as enzymes and metal ions. This can provide insights into the potential applications of this compound in various scientific research fields. Another potential direction is to optimize the properties of this compound for specific applications, such as improving its water solubility or enhancing its photosensitizing properties for PDT. Finally, the development of novel derivatives of this compound with improved properties can also be a potential direction for future research.
合成法
The synthesis of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate involves the reaction between 4-ethylaniline and 3-carboxyquinoline in the presence of ethyl chloroformate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary applications of this compound is as a fluorescent probe for the detection of metal ions such as zinc and copper. This compound can selectively bind to these metal ions, resulting in a change in its fluorescence properties, which can be detected using spectroscopic techniques.
Another potential application of this compound is as a photosensitizer for photodynamic therapy (PDT) of cancer. PDT involves the use of a photosensitizer that can selectively accumulate in cancer cells, followed by irradiation with light of a specific wavelength. The photosensitizer absorbs the light energy and generates reactive oxygen species, which can induce cell death in cancer cells. This compound has been shown to exhibit promising photosensitizing properties, making it a potential candidate for PDT.
特性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
ethyl 4-(4-ethylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-3-14-9-11-15(12-10-14)22-19-16-7-5-6-8-18(16)21-13-17(19)20(23)24-4-2/h5-13H,3-4H2,1-2H3,(H,21,22) |
InChIキー |
SRKPWQDYWFZFJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC |
正規SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
